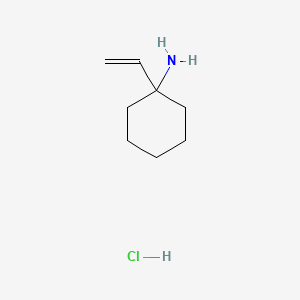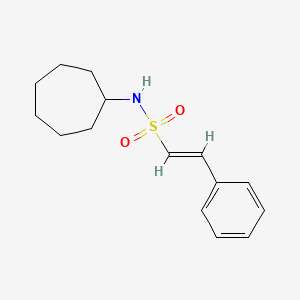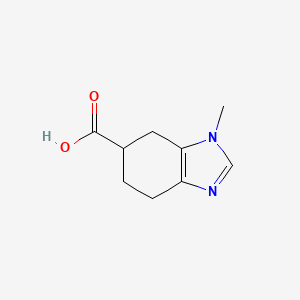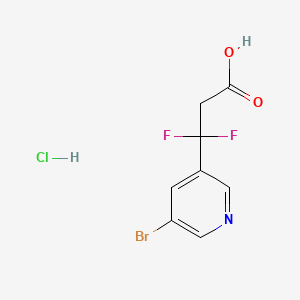![molecular formula C13H21NO3 B13462666 Tert-butyl (4s)-6-formyl-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13462666.png)
Tert-butyl (4s)-6-formyl-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (4s)-6-formyl-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate is a spirocyclic compound characterized by its unique structure, which includes a spiro-fused azetidine and cyclobutane ring system. This compound is of significant interest in the field of organic chemistry due to its potential applications in drug discovery and development. The rigid and sterically constrained nature of the spirocyclic scaffold makes it a valuable template for the design of biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4s)-6-formyl-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a Michael addition/cyclization sequence.
Functional Group Transformations: Subsequent functional group transformations, such as oxidation and reduction reactions, are employed to introduce the formyl and methyl groups at the desired positions on the spirocyclic core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with optimization of reaction conditions to improve yield and efficiency.
化学反応の分析
Types of Reactions
Tert-butyl (4s)-6-formyl-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles, such as amines or alkoxides, under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Substituted spirocyclic compounds with new functional groups.
科学的研究の応用
Tert-butyl (4s)-6-formyl-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate has several scientific research applications:
作用機序
The mechanism of action of tert-butyl (4s)-6-formyl-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The rigid spirocyclic scaffold may enhance binding affinity and selectivity by pre-organizing functional groups in a favorable conformation for target interaction .
類似化合物との比較
Similar Compounds
- Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- 2-azaspiro[3.3]heptane-derived amino acids
- Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hemioxalate
Uniqueness
Tert-butyl (4s)-6-formyl-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate is unique due to the presence of both formyl and methyl groups on the spirocyclic scaffold. This combination of functional groups provides distinct reactivity and potential for further derivatization compared to other similar compounds .
特性
分子式 |
C13H21NO3 |
|---|---|
分子量 |
239.31 g/mol |
IUPAC名 |
tert-butyl 6-formyl-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-11(2,3)17-10(16)14-6-5-13(14)7-12(4,8-13)9-15/h9H,5-8H2,1-4H3 |
InChIキー |
XGHUJQXQRWLCCQ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2(C1)CCN2C(=O)OC(C)(C)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


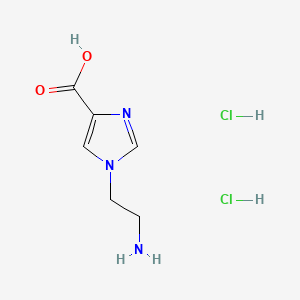
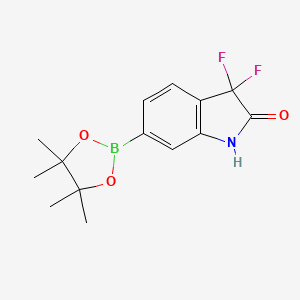
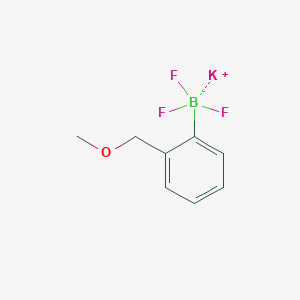
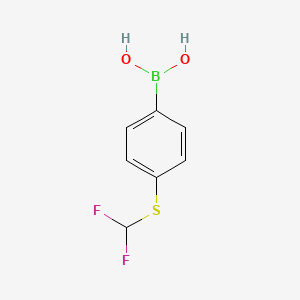
![Tert-butyl (S)-6-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13462620.png)
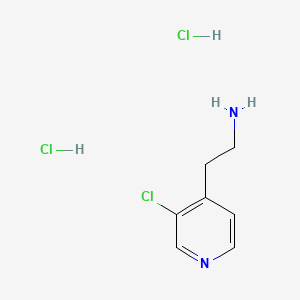
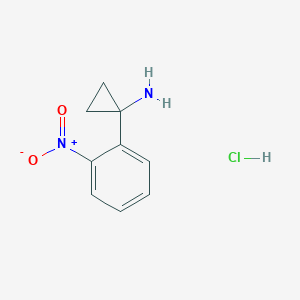
![2-[2-[(2-Chlorophenyl)methoxy]-5-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13462631.png)
![3-Cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13462639.png)
